molecular formula C8H10N2O4S B14348253 methyl N-(phenylsulfamoyl)carbamate CAS No. 90271-52-6

methyl N-(phenylsulfamoyl)carbamate

Cat. No.: B14348253
CAS No.: 90271-52-6
M. Wt: 230.24 g/mol
InChI Key: KUJUIUXWVYPPFU-UHFFFAOYSA-N
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Description

Methyl N-(phenylsulfamoyl)carbamate is a chemical reagent of interest in medicinal chemistry and biochemical research, combining a carbamate functional group with a sulfonamide moiety. Compounds featuring this hybrid architecture are frequently investigated for their potential to interact with enzymatic processes . Specifically, carbamate-sulfonamide hybrids have been explored as inhibitors for enzymes like cholinesterases, which are relevant in the study of neurodegenerative conditions , and carbonic anhydrases, which are targets for anticonvulsant applications . The carbamate group is known to act as a pseudo-irreversible inhibitor by carbamylating the serine residue in the active site of enzymes . This reagent is intended for use in laboratory research to further explore these and other biological mechanisms. It is strictly for research use and is not intended for diagnostic or therapeutic procedures. Researchers should consult relevant safety data sheets prior to use.

Properties

IUPAC Name

methyl N-(phenylsulfamoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)9-7-5-3-2-4-6-7/h2-6,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJUIUXWVYPPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NS(=O)(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301009284
Record name Methyl hydrogen (phenylsulfamoyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90271-52-6
Record name NSC149324
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149324
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl hydrogen (phenylsulfamoyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Phenylsulfonamide is treated with methyl chloroformate in the presence of a base such as pyridine or triethylamine to neutralize HCl byproducts. The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.

$$
\text{Phenylsulfonamide} + \text{CH}_3\text{OCOCl} \xrightarrow{\text{Base}} \text{Methyl N-(phenylsulfamoyl)carbamate} + \text{HCl}
$$

Optimization and Challenges

  • Yield : Initial yields range from 25% to 40%, limited by competing side reactions such as over-carbamoylation or sulfonamide decomposition.
  • Catalysts : Adding 4-dimethylaminopyridine (DMAP) as a catalyst improves yields to 50–55% by accelerating chloroformate activation.
  • Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but may promote hydrolysis; thus, DCM remains preferred.

Two-Step Synthesis via Phenylsulfamoyl Isocyanate Intermediate

This method involves generating phenylsulfamoyl isocyanate as a reactive intermediate, followed by methanol quenching to form the carbamate.

Step 1: Isocyanate Formation

Phenylsulfonamide reacts with phosgene (or triphosgene as a safer alternative) in toluene at 40–60°C to form phenylsulfamoyl isocyanate:

$$
\text{Phenylsulfonamide} + \text{COCl}_2 \rightarrow \text{Phenylsulfamoyl isocyanate} + 2\text{HCl}
$$

Step 2: Methanol Quenching

The isocyanate intermediate is treated with methanol under anhydrous conditions, yielding the target carbamate:

$$
\text{Phenylsulfamoyl isocyanate} + \text{CH}_3\text{OH} \rightarrow \text{this compound}
$$

Key Considerations

  • Safety : Triphosgene reduces phosgene’s toxicity but requires strict moisture control.
  • Yield : Overall yields reach 60–65%, though isocyanate isolation poses challenges due to moisture sensitivity.

Carbonate-Mediated Carbamate Synthesis

Adapting methodologies from N-methyl carbamate synthesis, phenylsulfonamide reacts with diphenyl carbonate under basic conditions.

Reaction Protocol

  • Base Activation : Phenylsulfonamide is deprotonated with sodium hydride in THF.
  • Carbonate Coupling : Diphenyl carbonate is added at 80–100°C, facilitating nucleophilic displacement of phenoxide:

$$
\text{Phenylsulfonamide} + (\text{PhO})_2\text{CO} \xrightarrow{\text{NaH}} \text{this compound} + 2\text{PhOH}
$$

Advantages and Limitations

  • Green Chemistry : Phenol byproducts are recyclable, enhancing sustainability.
  • Yield : Moderate yields (45–50%) due to steric hindrance from the sulfamoyl group.

Enzymatic Carbamoylation

Emerging biocatalytic methods use lipases or esterases to mediate carbamate formation under mild conditions.

Procedure

  • Substrates : Phenylsulfonamide and methyl carbamate.
  • Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.
  • Conditions : 30°C in tert-amyl alcohol, 72-hour reaction.

Outcomes

  • Yield : 35–40%, with excellent regioselectivity.
  • Scalability : Limited by enzyme cost but promising for low-temperature applications.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time.

Protocol

Phenylsulfonamide, methyl chloroformate, and DMAP are irradiated in DMF at 80°C for 15–20 minutes.

Performance Metrics

  • Yield : 55–60%, a 20% improvement over conventional heating.
  • Purity : Reduced side product formation due to uniform heating.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Time (h) Key Advantages Limitations
Direct Chloroformate 50–55 0–25 4–12 Simplicity Moderate yields
Isocyanate Intermediate 60–65 40–60 8–16 High purity Phosgene handling required
Carbonate-Mediated 45–50 80–100 6–10 Sustainable byproducts Steric hindrance issues
Enzymatic 35–40 30 72 Mild conditions Cost-intensive enzymes
Microwave-Assisted 55–60 80 0.25–0.5 Rapid synthesis Specialized equipment needed

Critical Challenges and Solutions

Solubility Issues

Phenylsulfonamide’s limited solubility in non-polar solvents necessitates polar aprotic solvents (e.g., DMF), albeit with careful moisture exclusion.

Functional Group Compatibility

The sulfamoyl group’s electron-withdrawing nature reduces amine nucleophilicity. Pre-activation with trimethylsilyl chloride (TMSCl) enhances reactivity.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent resolves carbamate from unreacted sulfonamide.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(phenylsulfamoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted carbamates. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Methyl N-(phenylsulfamoyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-(phenylsulfamoyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects. For example, it may inhibit cholinesterase, an enzyme involved in the breakdown of acetylcholine, resulting in increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Key Features :

  • Structure : Methyl-O-CO-NH-SO₂-Ph.
  • Synthesis : Analogous compounds like methyl N-phenyl carbamate are synthesized via catalytic methods using Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors, achieving high yields under mild conditions .
  • Applications : Similar sulfonyl carbamates (e.g., asulam) are herbicides, while benzimidazole carbamates (e.g., flubendazole) serve as antiparasitic agents .

Comparison with Similar Compounds

Spectroscopic and Computational Studies

Key Research Findings and Contradictions

Catalytic Efficiency : Zn/Al/Ce catalysts outperform traditional acid/base catalysts in carbamate synthesis, reducing reaction temperatures and improving yields .

Toxicity Variability: While ethyl and vinyl carbamates are highly carcinogenic, methyl-substituted carbamates (e.g., asulam) exhibit lower toxicity, highlighting substituent-dependent safety profiles .

Structural Flexibility : Carbamates with sulfonyl or benzimidazole groups show divergent applications—herbicides vs. antiparasitics—depending on functional groups .

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl N-(phenylsulfamoyl)carbamate, and how do reaction parameters influence yield?

Methodological Answer:
The compound can be synthesized via carbamate-forming reactions using phenyl isocyanate derivatives and methanol in the presence of acid catalysts (e.g., HCl in chloroform) . Alternatively, heterogeneous catalysts like Zn/Al/Ce mixed oxides derived from hydrotalcite precursors have shown efficacy for similar carbamates, achieving yields >85% under optimized conditions (e.g., 120°C, 4 h, toluene solvent) . Key parameters include:

  • Catalyst composition : Ce incorporation enhances Lewis acidity, improving nucleophilic attack on intermediates.
  • Solvent polarity : Non-polar solvents (e.g., toluene) minimize side reactions like hydrolysis.
  • Temperature : Elevated temperatures (100–150°C) accelerate reaction kinetics but may degrade thermally sensitive substrates.

Basic: How can FT-IR and NMR spectroscopy be utilized to confirm the structural integrity of this compound?

Methodological Answer:

  • FT-IR : Identify characteristic vibrations:
    • N–H stretching (3250–3350 cm⁻¹) .
    • C=O (carbamate) at ~1700–1750 cm⁻¹ .
    • S=O (sulfonamide) at 1150–1300 cm⁻¹ .
  • NMR :
    • ¹H NMR : Methoxy (–OCH₃) protons appear as a singlet at δ 3.6–3.8 ppm. Aromatic protons (phenyl groups) resonate at δ 6.8–7.5 ppm .
    • ¹³C NMR : Carbamate carbonyl (C=O) at δ 150–155 ppm; sulfonamide sulfur-linked carbons at δ 40–50 ppm .

Advanced: What crystallographic strategies resolve disorder in this compound crystals, and how is SHELX employed for refinement?

Methodological Answer:

  • Disorder Handling : For disordered atoms (e.g., flexible phenyl groups), split occupancy refinement in SHELXL is used. Example: Assign partial occupancies (e.g., 0.55:0.45) to disordered sites and apply geometric restraints to maintain bond lengths/angles .
  • SHELX Workflow :
    • Structure Solution : Use SHELXD for dual-space recycling with Patterson methods.
    • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H···O interactions) .
    • Validation : Check R-factors (target <5%) and residual electron density maps.

Advanced: How can molecular docking studies predict the bioactivity of this compound, and what software/parameters are critical?

Methodological Answer:

  • Docking Protocol :
    • Target Preparation : Use AutoDock Tools to protonate and optimize receptor structures (e.g., enzymes with sulfonamide-binding pockets).
    • Ligand Preparation : Generate 3D conformers of the compound using Gaussian 09 with B3LYP/6-31G(d) basis set .
    • Grid Setup : Focus on active sites (e.g., catalytic triads in hydrolases).
    • Scoring : Analyze binding energies (ΔG < −7 kcal/mol suggests strong affinity) and hydrogen-bonding interactions (e.g., sulfonamide S=O···Arg residues) .

Advanced: How to reconcile contradictory data on catalytic performance in this compound synthesis?

Methodological Answer:
Contradictions often arise from:

  • Catalyst Deactivation : Ce-containing catalysts may sinter at >150°C, reducing recyclability. Verify via XRD and BET surface area analysis after reuse .
  • Byproduct Formation : Competing reactions (e.g., urea formation) can occur if moisture is present. Monitor via LC-MS and optimize drying protocols for solvents/substrates .
  • Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature vs. solvent) and identify dominant factors .

Advanced: What scaling strategies preserve purity in gram-scale synthesis of this compound?

Methodological Answer:

  • Continuous Flow Reactors : Minimize thermal gradients and improve mixing (residence time: 10–15 min at 120°C) .
  • In-line Purification : Couple with scavenger resins (e.g., sulfonic acid resins) to remove unreacted isocyanate intermediates.
  • Crystallization Control : Use anti-solvent (e.g., hexane) addition under controlled cooling (2°C/min) to avoid oiling out .

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